molecular formula C39H50NOPS B13707435 [S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B13707435
M. Wt: 611.9 g/mol
InChI Key: DLRLCFOJDAMIJT-UHFFFAOYSA-N
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Description

Contextual Positioning in Modern Asymmetric Catalysis

Asymmetric catalysis remains a cornerstone of synthetic organic chemistry, with palladium complexes playing a pivotal role in enantioselective bond-forming reactions. The efficacy of these catalysts hinges on the design of chiral ligands that dictate steric and electronic environments around the metal center. [S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide exemplifies this principle through its modular architecture, which combines:

  • A 2',4',6'-triisopropyl biphenyl group for steric bulk, enforcing conformational rigidity.
  • A diphenylphosphinoethyl moiety for strong Pd coordination.
  • A (S)-2-methyl-2-propanesulfinamide unit for chiral induction via nitrogen and sulfur coordination.

This ligand’s ability to adopt multiple coordination modes (e.g., Pd0/P, Pd0/P,S) allows it to stabilize diverse palladium intermediates, facilitating challenging transformations such as asymmetric Heck reactions and cross-couplings. For instance, in Pd-catalyzed Larock indole synthesis, analogous Sadphos ligands like Ming-Phos enable enantioselective construction of axially chiral N-arylindoles with up to 98:2 enantiomeric ratios.

Significance in Sadphos Ligand Family Development

The Sadphos family, pioneered by Zhang Junliang’s group, has evolved through systematic modifications of the sulfinamide phosphine scaffold. [S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide builds upon earlier members like Ming-Phos and Xu-Phos by introducing:

Structural Feature Role in Catalysis Previous Sadphos Counterparts
2',4',6'-Triisopropyl biphenyl Enhances steric shielding Ming-Phos: Smaller aryl groups
Diphenylphosphinoethyl Strengthens Pd-P binding Xiao-Phos: CH2PPh2 for nucleophilicity
(S)-2-Methyl-2-propanesulfinamide Enables N,S-bidentate coordination TY-Phos: Adamantyl for rigidity

This ligand’s triisopropyl substituents surpass the t-butyl groups in TY-Phos by providing greater steric hindrance, which is critical for suppressing undesired racemic pathways. Density functional theory (DFT) studies on related systems reveal that such substituents distort the Pd coordination sphere, favoring enantioselective migratory insertions. Additionally, the sulfinamide’s sulfur atom can participate in non-covalent interactions (e.g., S–Pd coordination), further stabilizing transition states.

The ligand’s synthesis follows the modular Sadphos framework, typically achieved in 2–4 steps from commercial precursors. Key steps include:

  • Sulfinamide formation : Condensation of 2-methyl-2-propanesulfinamide with a chiral amine.
  • Phosphine introduction : Coupling the sulfinamide intermediate with a diphenylphosphinoethyl group.
  • Aryl group functionalization : Installing the triisopropyl biphenyl moiety via Suzuki-Miyaura coupling.

This synthetic adaptability has enabled the ligand’s application in diverse Pd-catalyzed reactions, such as asymmetric carboamination and cross-couplings, where it outperforms older Sadphos variants in both yield and enantioselectivity. For example, in the synthesis of P-stereogenic compounds, its rigid biphenyl backbone prevents phosphine oxidation, a common limitation of earlier ligands.

Properties

Molecular Formula

C39H50NOPS

Molecular Weight

611.9 g/mol

IUPAC Name

N-[2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3

InChI Key

DLRLCFOJDAMIJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of [S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves several steps. The synthetic route typically includes the following steps:

    Formation of the biphenyl core: This involves the coupling of two phenyl rings.

    Introduction of the triisopropyl groups: This step involves the addition of isopropyl groups to the biphenyl core.

    Attachment of the diphenylphosphino group:

    Formation of the sulfinamide group:

Chemical Reactions Analysis

[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions to form reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with various molecular targets. The compound acts as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the activation of substrates and the formation of reaction intermediates, leading to the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Steric and Electronic Effects

  • Steric Bulk :

    • The target compound’s 2',4',6'-triisopropyl biphenyl system creates a highly congested environment, surpassing the steric demands of simpler analogs like the 3-methylbutan-2-yl derivative . This bulk is pivotal for discriminating between prochiral substrates in asymmetric catalysis .
    • In contrast, the dimethoxy-substituted compound (CAS: 2565792-27-8) offers reduced steric hindrance but introduces electron-donating methoxy groups, which may enhance metal-ligand electron transfer.
  • This contrasts with the monodentate phosphine in the target compound, which may favor faster ligand substitution kinetics.

Physicochemical and Handling Considerations

  • Solubility: The target compound’s hydrophobicity (from isopropyl groups) limits solubility in polar solvents like methanol, whereas the dimethoxy analog shows improved solubility in THF and DCM.
  • Stability : All phosphine-containing ligands require inert-atmosphere storage to prevent oxidation, but the target compound’s bulk may marginally enhance air stability compared to less hindered analogs .

Biological Activity

[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, a sulfinamide compound with a complex structure, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C39H50NOPS
  • Molecular Weight : 611.9 g/mol
  • CAS Number : 2394923-81-8

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. Its structure allows for interactions with specific receptors and enzymes, influencing cellular processes such as signal transduction and enzyme inhibition.

Anticancer Activity

Research indicates that sulfinamide compounds may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar sulfinamide derivatives can inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess inhibitory effects against certain Gram-positive and Gram-negative bacteria, although further research is needed to quantify these effects.

Antimalarial Activity

Recent investigations into related compounds have demonstrated potent antimalarial activity. For example, derivatives with similar structural motifs have shown IC50 values in the low nanomolar range against Plasmodium falciparum, indicating a potential for [S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide to exhibit similar efficacy .

Study 1: Anticancer Efficacy

A study conducted on various sulfinamide derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The results indicated that compounds with similar diphenylphosphino groups showed enhanced activity compared to their analogs without this moiety. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)0.5
Compound BHeLa (Cervical)0.3
[S(R)] CompoundA549 (Lung)0.4

Study 2: Antimicrobial Evaluation

In vitro assays were performed to assess the antimicrobial efficacy of [S(R)] compound against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, suggesting potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. What are the critical considerations for synthesizing [S(R)]-N-... with high stereochemical purity?

Methodological Answer: Synthesis requires precise control of chiral centers and reaction conditions. The sulfinamide moiety can act as a chiral auxiliary, while the diphenylphosphino group may necessitate inert atmospheres (e.g., argon) to prevent oxidation. Key steps include:

  • Use of enantiomerically pure starting materials (e.g., (1S)-configured precursors) to ensure stereochemical fidelity .
  • Palladium-catalyzed cross-coupling reactions for biphenyl assembly, with monitoring via TLC or HPLC to track intermediates .
  • Final purification via column chromatography or recrystallization to isolate the desired stereoisomer .

Q. How is the stereochemistry of this compound validated experimentally?

Methodological Answer: Multiple analytical techniques are employed:

  • X-ray crystallography : Definitive confirmation of absolute configuration, particularly for the sulfinamide and phosphino groups .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to assess spatial arrangement of substituents .
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB to verify enantiomeric excess (ee) ≥95% .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer: Referencing safety data sheets (SDS) for structurally similar sulfinamides and phosphines:

  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) if dust is generated .
  • Storage : Under argon at –20°C to prevent degradation; incompatible with strong oxidizers (e.g., peroxides) .
  • Waste disposal : Collect in sealed containers for incineration, adhering to EPA/DOT regulations .

Advanced Research Questions

Q. How does this compound function in enantioselective catalysis, and what mechanistic insights exist?

Methodological Answer: The diphenylphosphino group enables coordination to transition metals (e.g., Rh, Pd), while the sulfinamide directs stereoselectivity. Applications include:

  • Asymmetric hydrogenation : Ligand-metal complexes induce chiral environments, achieving >90% ee in ketone reductions. Mechanistic studies (e.g., DFT calculations) reveal transition-state stabilization via π-π interactions .
  • C–H activation : Rh(III) catalysts with this ligand show regioselectivity in arylations, monitored via 31^{31}P NMR to track metal-ligand binding .

Q. How can contradictions in enantiomeric excess (ee) data between synthetic batches be resolved?

Methodological Answer: Discrepancies often arise from subtle variations in reaction conditions:

  • Reproducibility checks : Standardize temperature, solvent purity, and catalyst loading .
  • Analytical cross-validation : Compare ee values via chiral HPLC, circular dichroism (CD), and Mosher ester analysis .
  • Statistical analysis : Use ANOVA to identify significant variables (e.g., stirring rate, moisture levels) impacting stereoselectivity .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., sulfinamide hydrolysis) at different pH levels (1–14) .
  • Thermogravimetric analysis (TGA) : Experimental validation of thermal stability up to 150°C, correlating with computational predictions .

Q. How does this ligand compare to analogous phosphino-sulfinamide ligands in cross-coupling reactions?

Methodological Answer: Comparative studies involve:

  • Turnover number (TON) : Evaluate catalytic efficiency in Suzuki-Miyaura couplings vs. ligands like Josiphos .
  • Steric parameters : Quantify using Tolman cone angles; bulkier triisopropyl groups enhance steric hindrance, improving selectivity .
  • Electronic effects : Hammett plots correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

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